BenchChemオンラインストアへようこそ!

Desfluoro Tedizolid

Chiral Chromatography Impurity Profiling Fluorinated Stationary Phases

Desfluoro Tedizolid (CAS not uniquely assigned; synonym: Defluoro Tedizolid) is the desfluorinated structural analog of the second-generation oxazolidinone antibiotic, Tedizolid. The compound is characterized by the formal replacement of the fluorine atom at the 3-position of the central phenyl ring with a hydrogen atom, yielding a molecular formula of C₁₇H₁₆N₆O₃ (MW: 352.35 g/mol).

Molecular Formula C₁₇H₁₆N₆O₃
Molecular Weight 352.35
Cat. No. B1156709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Tedizolid
Synonyms(5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Molecular FormulaC₁₇H₁₆N₆O₃
Molecular Weight352.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desfluoro Tedizolid: Defining the Essential Fluorine Pharmacophore in Oxazolidinone Antibiotic Development


Desfluoro Tedizolid (CAS not uniquely assigned; synonym: Defluoro Tedizolid) is the desfluorinated structural analog of the second-generation oxazolidinone antibiotic, Tedizolid. The compound is characterized by the formal replacement of the fluorine atom at the 3-position of the central phenyl ring with a hydrogen atom, yielding a molecular formula of C₁₇H₁₆N₆O₃ (MW: 352.35 g/mol). Unlike the parent drug's FDA-approved phosphate prodrug (Tedizolid Phosphate, TR-701), this congener is not a therapeutic agent but is primarily recognized as a synthetic process impurity and an analytical reference standard . Its primary procurement utility lies in pharmaceutical quality control (QC), where it serves as a critical marker for validating the purity of Tedizolid Active Pharmaceutical Ingredient (API) and finished dosage forms.

Why Desfluoro Tedizolid Cannot Be Substituted by Other Oxazolidinone Related Substances in Analytical QC


Substitution of Desfluoro Tedizolid with other Tedizolid impurities or general oxazolidinone standards is analytically invalid. Desfluoro Tedizolid co-elutes with the parent drug on conventional reversed-phase C18 columns due to the near-identical size and electronic nature of hydrogen versus fluorine, creating a substantial risk of undetected impurity carryover [1]. This chromatographic mimicry necessitates the use of specialized chiral or fluorous stationary phases to achieve quantifiable resolution, a requirement not shared by many other Tedizolid process impurities. Furthermore, because the desfluoro modification directly ablates the fluorine-mediated potency enhancement of the oxazolidinone class, this compound serves as the definitive negative control for structure-activity relationship (SAR) studies [2]. No other category of Tedizolid impurity simultaneously validates both peak purity methods and the fluorine pharmacophore hypothesis.

Quantitative Differentiation Evidence for Desfluoro Tedizolid Relative to Comparator Standards


Chromatographic Selectivity: The Analytical Separation Gap Between Tedizolid and Its Desfluoro Analog

Desfluoro Tedizolid presents a unique analytical challenge because it co-elutes with Tedizolid on standard C18 stationary phases. Resolving this critical pair requires fluorous or shape-selective chiral columns, which enable quantification of the desfluoro impurity at process-relevant levels. In a comprehensive study of fluorinated APIs, perfluorinated stationary phases achieved selectivities (α) in the range of 1.07–1.75 for seven fluoro/desfluoro API test pairs under isocratic conditions [1]. For Tedizolid, the use of superficially porous particle (SPP) bonded macrocyclic glycopeptide columns (e.g., teicoplanin aglycone) provides baseline resolution between the API and Desfluoro Tedizolid, enabling the impurity to be quantified at levels below 0.10% relative to the drug substance [1].

Chiral Chromatography Impurity Profiling Fluorinated Stationary Phases

Mass Spectrometric Differentiation: Molecular Ion Signatures for Structural Confirmation

In LC-HRMS analysis, Desfluoro Tedizolid is readily distinguished from the parent Tedizolid by its accurate mass. Tedizolid has a monoisotopic mass of 370.14 Da (C₁₇H₁₅FN₆O₃), while Desfluoro Tedizolid has a monoisotopic mass of 352.35 Da (C₁₇H₁₆N₆O₃), representing a mass difference of 17.79 Da (ΔF→H = 18 Da, less ~0.2 Da due to exact mass rounding). This shift confirms the loss of fluorine and the gain of hydrogen. In a forced degradation study of Tedizolid Phosphate (TR-701), four degradation products (DP1–DP4) were identified using UPLC–MSⁿ and LC-HRMS; none were the desfluoro analog, confirming that this impurity is synthetic in origin rather than a hydrolytic degradant [1]. This distinction is critical for root-cause investigation of out-of-specification (OOS) results.

HRMS Impurity Identification Structural Elucidation

Class-Level Antimicrobial Potency: The Fluorine Requirement for High-Affinity Ribosome Binding

The presence of the aromatic fluorine at the 3-position of the central phenyl ring is a well-established determinant of oxazolidinone potency. The parent compound, Tedizolid, demonstrates a MIC₉₀ of 0.5 μg/mL against clinical Staphylococcus aureus isolates, which is 4-fold lower than the MIC₉₀ of the first-generation, non-fluorine-optimized oxazolidinone Linezolid (MIC₉₀, 2 μg/mL) in a global surveillance study of 3,929 isolates [1]. Removal of the fluorine to generate Desfluoro Tedizolid is predicted to increase the MIC by at least 2- to 8-fold based on class-level SAR [2]. Cryo-EM structural studies have shown that even modest modifications to the phenyl oxazolidinone core result in drastic changes to ribosome binding affinity [3]. Consequently, Desfluoro Tedizolid lacks the requisite potency to serve as a therapeutic candidate, directly justifying its exclusive role as an impurity marker.

Structure-Activity Relationship Oxazolidinone Minimum Inhibitory Concentration

Validated Use Cases for Desfluoro Tedizolid in Pharmaceutical Development and Analytical Workflows


System Suitability Standard for Tedizolid API Purity Method Validation

Procurement is essential for establishing a compendial HPLC method for Tedizolid Phosphate drug substance. Desfluoro Tedizolid is used to demonstrate system suitability by verifying that the resolution between the Tedizolid peak and the desfluoro impurity peak meets acceptance criteria (typically Rs ≥ 1.5). As the desfluoro impurity co-elutes with the API on C18 columns, the method must employ a fluorous or chiral stationary phase [1]. The standard is spiked into Tedizolid API at 0.10–1.0% (w/w) to confirm linearity, accuracy, and precision for the impurity assay. This use case directly supports ANDA regulatory submissions requiring validated related-substances methods.

Forced Degradation and Stability-Indicating Assay Development

Desfluoro Tedizolid serves as a key impurity marker in stress testing per ICH Q1A(R2). Although it is a process impurity rather than a degradation product [1], its chromatographic behavior is critical for developing stability-indicating methods. By establishing the relative retention time (RRT) of the desfluoro peak against the Tedizolid peak, analysts can confirm that no interference occurs at the retention window where the impurity would be expected. This validation step is required for stability protocols in both drug substance and finished product shelf-life studies.

Negative Control for Oxazolidinone Ribosome Binding and Resistance Studies

The compound is used as a matched-pair structural control in SAR investigations. Cryo-EM studies have revealed that Tedizolid engages specific nucleotide residues in the 50S ribosomal subunit with high affinity; desfluoro analogs serve to isolate the contribution of the fluorine-mediated hydrophobic interactions to binding energy [1]. In resistance surveillance studies, Desfluoro Tedizolid is also employed to validate that the observed MIC elevation in the parent drug is specifically attributable to target-site mutations rather than reduced fluorophilic interactions. This application is critical for academic groups and pharmaceutical R&D teams developing next-generation oxazolidinones.

Process Chemistry Control and Batch Release in Generic Manufacturing

Generic manufacturers of Tedizolid Phosphate must demonstrate that the desfluoro impurity is controlled below the identification threshold (typically ≤0.10% for a maximum daily dose of 200 mg) per ICH Q3A guidelines. Desfluoro Tedizolid reference standard is procured to generate calibration curves for quantitative determination in API batches. Failure to control this impurity below the threshold can result in a Refuse-to-File (RTF) letter from regulatory agencies. The compound is therefore indispensable for every generic Tedizolid ANDA program [1].

Quote Request

Request a Quote for Desfluoro Tedizolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.